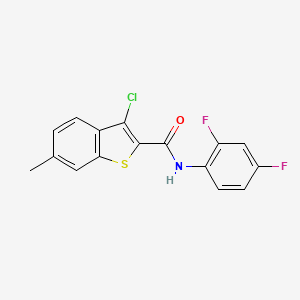

3-chloro-N-(2,4-difluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves the condensation of substituted benzo[b]thiophene-2-carbonyl chlorides with various nucleophiles or reagents. For instance, the synthesis of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides involves reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides, demonstrating a method to incorporate the chloro, dialkylamino, and methylene groups into the benzothiophene framework (Ried, Oremek, & Guryn, 1980).

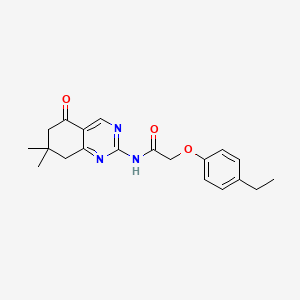

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by extensive intramolecular hydrogen bonding, which stabilizes their structure. These compounds can form dimeric pairs or exhibit half-chair conformations, depending on the substitution patterns on the benzothiophene ring. The presence of chloro and difluorophenyl groups influences the overall geometry and electronic distribution in the molecule, affecting its reactivity and physical properties (Siddiqui et al., 2008).

Chemical Reactions and Properties

Benzothiophene derivatives undergo various chemical reactions, including nucleophilic substitutions, additions, and condensations, which can be influenced by the presence of chloro and difluorophenyl groups. These reactions are crucial for further functionalizing the compound and exploring its potential applications in different chemical contexts. The reactivity patterns of these compounds underscore the importance of the electronic effects imparted by the substituents (Shajari, Kazemizadeh, & Ramazani, 2015).

Physical Properties Analysis

The physical properties of "3-chloro-N-(2,4-difluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide" and related compounds are significantly influenced by their molecular structure. These properties include solubility, melting point, and crystal structure, which are critical for determining the compound's applicability in various fields. For example, the solubility in different solvents can affect its use in pharmaceutical formulations or chemical reactions (Banerjee et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different chemical agents, define the versatility of benzothiophene derivatives in chemical syntheses and applications. The presence of electron-withdrawing or donating groups on the benzothiophene ring can modulate these properties, enabling the design of compounds with targeted chemical behaviors for specific applications (Thirunarayanan & Sekar, 2013).

Applications De Recherche Scientifique

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) highlight the significance of supramolecular chemistry, demonstrating applications from nanotechnology to polymer processing and biomedical fields. Their structure allows for self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding, showcasing the versatile use of aromatic compounds in creating advanced materials (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impact Studies

The presence of parabens, structurally distinct but relevant due to their widespread use and environmental persistence, has been extensively studied. Research shows their ubiquity in surface water and sediments, reflecting the environmental footprint of various chemical compounds. Such studies underline the importance of monitoring and understanding the environmental behavior of chemical substances, including those like "3-chloro-N-(2,4-difluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide" (Haman, Dauchy, Rosin, & Munoz, 2015).

Advances in Amyloid Imaging for Alzheimer's Disease

The development of amyloid imaging ligands for in vivo brain studies in Alzheimer's disease patients exemplifies the intersection of chemical synthesis and biomedical application. This research contributes to early disease detection and the evaluation of anti-amyloid therapies, showcasing how specific chemical compounds can be pivotal in medical diagnostics and treatment strategies (Nordberg, 2008).

Polyfluoroalkyl Substances (PFASs) and Environmental Safety

Investigations into the sources, environmental effects, and toxicity assessments of PFAS alternatives, including novel fluorinated compounds, highlight the ongoing need to evaluate the safety and impact of chemical compounds. Such studies are critical for understanding the potential long-term use and environmental health implications of new chemical entities (Wang et al., 2019).

Propriétés

IUPAC Name |

3-chloro-N-(2,4-difluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF2NOS/c1-8-2-4-10-13(6-8)22-15(14(10)17)16(21)20-12-5-3-9(18)7-11(12)19/h2-7H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXHCOCPZAJWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2,4-difluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5555991.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5556013.png)

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)